
2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride
Übersicht
Beschreibung
2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride, also known as AMTHQ-HCl, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline powder with a molecular weight of 323.89 g/mol and a melting point of 142-144°C. AMTHQ-HCl has been used to study the effects of various drugs on the central nervous system, as well as to investigate the role of various enzymes in the metabolism of drugs. It has also been used in the development of new drugs, as well as in the study of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antifungal Applications
- A class of 6-substituted 2,4-diaminotetrahydroquinazolines, which are structurally related to 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride, demonstrated potent and selective inhibition against dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, with notable antitumor properties. These compounds, including those with anilinomethyl, indolinomethyl, and naphthylaminomethyl substituents, showed significant inhibitory activity against T. gondii cells in culture, indicating potential for further exploration as antitumor agents (Gangjee et al., 1995).
Anticancer Activity
- New 5,6,7,8-tetrahydroisoquinolines bearing nitrophenyl groups were synthesized and evaluated for their anticancer activity and antioxidant properties. Several compounds exhibited moderate to strong activity against PACA2 (pancreatic cancer cell line) and A549 (lung carcinoma cell line), highlighting the potential for developing novel anticancer agents from this chemical scaffold (Sayed et al., 2022).
Antinociceptive Agents
- Aminomethylated 8-amino-5,6,7,8-tetrahydroisoquinolines were investigated as conformationally-constrained analogs of nicotinic cholinergic ligands. Despite not binding at nicotinic acetylcholine receptors, some ligands, specifically the N-ethyl-N-methyl analog, showed equipotent antinociception compared to nicotine in rodent models. This suggests a novel mechanism of action for these compounds and potential therapeutic applications in pain management (Dukat et al., 2004).
Eigenschaften
IUPAC Name |
2-(aminomethyl)-7,8-dihydro-6H-quinolin-5-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.2ClH/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13;;/h4-5H,1-3,6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDBHEMJRXORSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)CN)C(=O)C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride | |
CAS RN |
1432681-35-0 | |
| Record name | 2-(aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




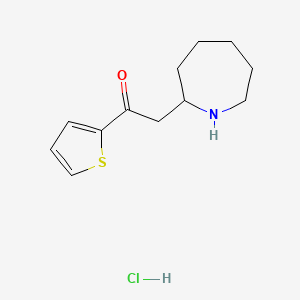
![3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1377290.png)
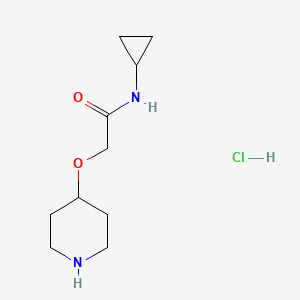

![4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1377293.png)
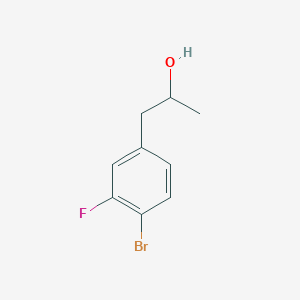
![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride](/img/structure/B1377296.png)


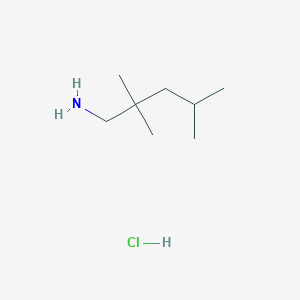

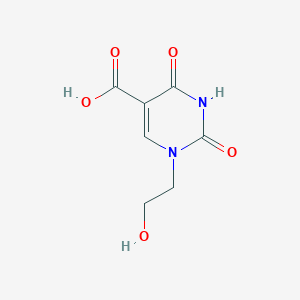
![2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377306.png)